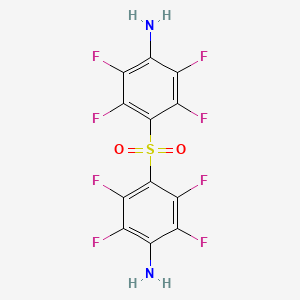
4,4'-Sulfonylbis(tetrafluoroaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(tetrafluoroaniline) is a chemical compound characterized by the presence of sulfonyl and tetrafluoroaniline groups. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s molecular structure includes two tetrafluoroaniline units connected by a sulfonyl group, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Sulfonylbis(tetrafluoroaniline) typically involves the reaction of 4,4’-dinitrodiphenylsulfide with tetrafluoroaniline under controlled conditions. The process includes several steps:
Reduction of 4,4’-dinitrodiphenylsulfide: This step involves the reduction of 4,4’-dinitrodiphenylsulfide to 4,4’-diaminodiphenylsulfide using a reducing agent such as stannous chloride in hydrochloric acid.
Reaction with Tetrafluoroaniline: The resulting 4,4’-diaminodiphenylsulfide is then reacted with tetrafluoroaniline in the presence of a suitable catalyst and solvent to form 4,4’-Sulfonylbis(tetrafluoroaniline).
Industrial Production Methods: Industrial production of 4,4’-Sulfonylbis(tetrafluoroaniline) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfonylbis(tetrafluoroaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide.
Substitution: The tetrafluoroaniline units can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the tetrafluoroaniline units under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted tetrafluoroaniline compounds.
Scientific Research Applications
4,4’-Sulfonylbis(tetrafluoroaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, dyes, and advanced materials
Mechanism of Action
The mechanism of action of 4,4’-Sulfonylbis(tetrafluoroaniline) involves its interaction with molecular targets through its sulfonyl and tetrafluoroaniline groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind to specific proteins and enzymes, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
4,4’-Sulfonyldiphenol:
Phenol, 4,4’-sulfonylbis-:
Uniqueness: 4,4’-Sulfonylbis(tetrafluoroaniline) is unique due to the presence of tetrafluoroaniline units, which impart distinct chemical properties such as increased stability and reactivity compared to other sulfonyl-based compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
138530-75-3 |
|---|---|
Molecular Formula |
C12H4F8N2O2S |
Molecular Weight |
392.23 g/mol |
IUPAC Name |
4-(4-amino-2,3,5,6-tetrafluorophenyl)sulfonyl-2,3,5,6-tetrafluoroaniline |
InChI |
InChI=1S/C12H4F8N2O2S/c13-1-5(17)11(6(18)2(14)9(1)21)25(23,24)12-7(19)3(15)10(22)4(16)8(12)20/h21-22H2 |
InChI Key |
CQVODJYUBCNNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)C2=C(C(=C(C(=C2F)F)N)F)F)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















